molecular formula C9H17NO3 B13647077 3-Methyl-2-(2-methylpropanamido)butanoic acid

3-Methyl-2-(2-methylpropanamido)butanoic acid

Cat. No.: B13647077
M. Wt: 187.24 g/mol
InChI Key: MNBMMCWNGWCVPX-UHFFFAOYSA-N
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Description

3-Methyl-2-(2-methylpropanamido)butanoic acid is an organic compound with a complex structure that includes a butanoic acid backbone substituted with a methyl group and a 2-methylpropanamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(2-methylpropanamido)butanoic acid typically involves multi-step organic reactions. One common method includes the amidation of 3-methyl-2-butanoyl chloride with 2-methylpropanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(2-methylpropanamido)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the carboxylic acid group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

    Substitution Reagents: Alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

3-Methyl-2-(2-methylpropanamido)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which 3-Methyl-2-(2-methylpropanamido)butanoic acid exerts its effects involves interactions with specific molecular targets. The amide group can form hydrogen bonds with proteins and enzymes, influencing their activity and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutanoic acid: Similar in structure but lacks the amide group.

    2-Methylbutanoic acid: Differs in the position of the methyl group.

    2-Methyl-3-phenylpropanoic acid: Contains a phenyl group instead of the amide group.

Uniqueness

3-Methyl-2-(2-methylpropanamido)butanoic acid is unique due to the presence of both a methyl group and an amide group on the butanoic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

3-methyl-2-(2-methylpropanoylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-5(2)7(9(12)13)10-8(11)6(3)4/h5-7H,1-4H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBMMCWNGWCVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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